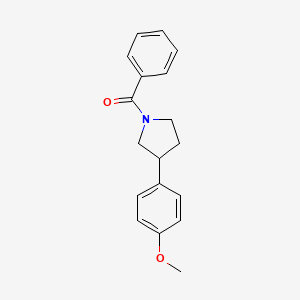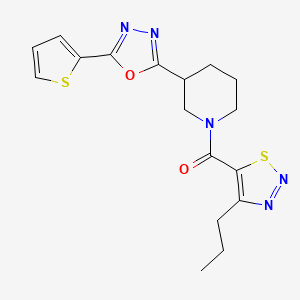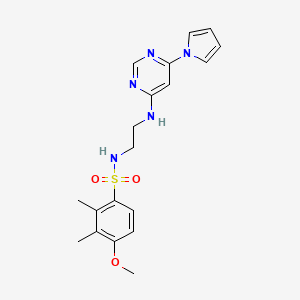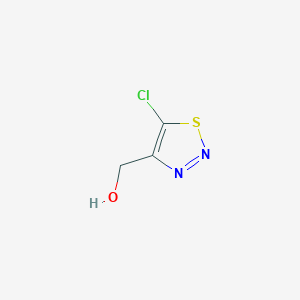
(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone” is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives . It has a molecular formula of C12H15NO3 .
Synthesis Analysis
The synthesis of this compound involves a mixture of 3-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol), pyrrolidine (2.13 g, 30 mmol), 2-(7-azabenzotriazol-1-yl)-N,N, N′ N ′ , N′ N ′ -tetramethyluronium hexafluorophosphate (HATU) (4.18 g, 11 mmol) and N,N-diisopropylethylamine (2.58 g, 20 mmol) dissolved in N,N-dimethylformamide (20 mL). The mixture was stirred for 4 hours at 40°C, until the TLC indicated the reaction was completed .Molecular Structure Analysis
The crystal structure of this compound is monoclinic, P2 1/c (no. 14), with a = 6.7230(2)Å, b = 11.1182(3)Å, c = 14.4996(5)Å, β =94.8870(10)° . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the original research .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Functional Material Development : The structural components of "(3-(4-Methoxyphenyl)pyrrolidin-1-yl)(phenyl)methanone" suggest its utility in the synthesis of complex organic molecules and materials. The presence of a pyrrolidinyl group attached to a phenyl ring, for instance, is significant in pharmaceutical chemistry for its involvement in creating compounds with potential biological activity. Research on similar structures has shown applications in developing new drugs, with specific functionalities tailored for improved efficacy and selectivity (Sevrain et al., 2017).
Pharmacological Investigations : The methoxyphenyl component is reminiscent of structures found in various bioactive compounds, suggesting that "this compound" may be of interest in pharmacological studies aiming to explore new therapeutic avenues. For example, methoxyphenols, which share a part of this compound's structure, have been studied for their antioxidant properties and potential roles in preventing oxidative stress-related diseases (Liu et al., 2022).
Materials Science Applications : The unique chemical structure of "this compound" could be leveraged in materials science, particularly in the development of organic electronic devices or as a precursor for complex polymers. Compounds with phenyl rings are often utilized in creating conductive materials and could offer pathways to novel electronic materials (Pivrikas et al., 2007).
Environmental and Biochemical Studies : Considering the potential biochemical activity of its components, this compound may also find applications in environmental science, particularly in studies related to the biodegradation of organic pollutants or as a model compound in the study of biochemical processes within living organisms (Strong et al., 2015).
Safety and Hazards
While specific safety and hazard information for this compound is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Wirkmechanismus
Target of Action
It is known that pyrrolidine derivatives, to which this compound belongs, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a unique and specific manner, leading to changes in cellular processes.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological processes, suggesting that this compound may have multiple downstream effects .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that phenyl(pyrrolidin-1-yl)methanone derivatives have exhibited notable bioactivity , suggesting that this compound may have significant effects at the molecular and cellular level.
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)pyrrolidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-9-7-14(8-10-17)16-11-12-19(13-16)18(20)15-5-3-2-4-6-15/h2-10,16H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQBSZJOBQQWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)


![2-[benzyl(1-methoxy-2-methylpropan-2-yl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2475299.png)

![Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2475301.png)





![(2S)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethanol;hydrochloride](/img/structure/B2475311.png)
![5-(Methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2H-pyrrole-5-carboxylic acid](/img/structure/B2475312.png)
![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-4-amine](/img/structure/B2475315.png)